molecular formula C22H16O3 B14448280 4H-1-Benzopyran-4-one, 3-benzoyl-2,3-dihydro-2-phenyl- CAS No. 75618-52-9

4H-1-Benzopyran-4-one, 3-benzoyl-2,3-dihydro-2-phenyl-

Cat. No.: B14448280
CAS No.: 75618-52-9
M. Wt: 328.4 g/mol
InChI Key: JPPRYZDEWZTHJT-UHFFFAOYSA-N
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Description

3-Benzoyl-2-phenylchroman-4-one is a heterocyclic compound belonging to the chromanone family. It is characterized by a fusion of a benzene ring with a dihydropyran ring, forming a chroman-4-one structure. This compound is known for its diverse biological activities and is used as a building block in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-2-phenylchroman-4-one typically involves the condensation of benzaldehyde derivatives with chroman-4-one precursors. One common method includes the use of benzoyl chloride and phenylmagnesium bromide in the presence of a base to form the desired product . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of 3-Benzoyl-2-phenylchroman-4-one may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-2-phenylchroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Benzoyl-2-phenylchroman-4-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Properties

CAS No.

75618-52-9

Molecular Formula

C22H16O3

Molecular Weight

328.4 g/mol

IUPAC Name

3-benzoyl-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C22H16O3/c23-20(15-9-3-1-4-10-15)19-21(24)17-13-7-8-14-18(17)25-22(19)16-11-5-2-6-12-16/h1-14,19,22H

InChI Key

JPPRYZDEWZTHJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4

Origin of Product

United States

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